molecular formula C21H21ClN4O3S2 B5125876 5-chloro-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-(propylthio)-4-pyrimidinecarboxamide

5-chloro-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-(propylthio)-4-pyrimidinecarboxamide

Cat. No. B5125876
M. Wt: 477.0 g/mol
InChI Key: VWOQGVBAVVEEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the interaction of various functional groups leading to complex molecules. For example, reactions involving chloro-pyrimidine derivatives and amines can lead to the formation of new pyrimidine compounds with potential biological activity. Such synthesis methods offer a pathway to creating derivatives of 5-chloro-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-(propylthio)-4-pyrimidinecarboxamide, showcasing the molecule's versatile synthetic accessibility (Blyumin & Volovenko, 2000).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including this compound, is characterized by their planar pyrimidine ring system. This structural feature is crucial for their interaction with biological targets. The planarity and electronic distribution within the pyrimidine ring influence the molecule's biological activities and chemical reactivity (Trilleras et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives are varied and can include nucleophilic substitutions, where the presence of a chloro group or a sulfonyl group in the pyrimidine ring enhances the reactivity towards nucleophiles. For example, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid reacts with aliphatic amines to afford new amino derivatives, demonstrating the reactive versatility of the pyrimidine core (Blyumin & Volovenko, 2000).

properties

IUPAC Name

5-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-propylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S2/c1-3-13-30-21-23-14-18(22)19(25-21)20(27)24-15-9-11-17(12-10-15)31(28,29)26(2)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOQGVBAVVEEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.